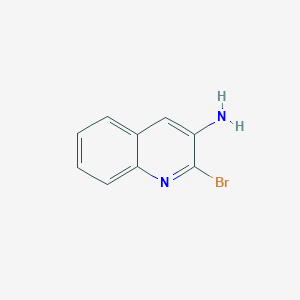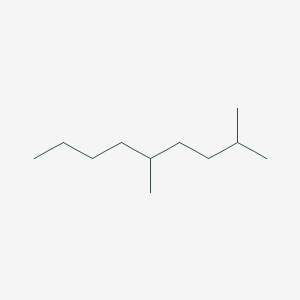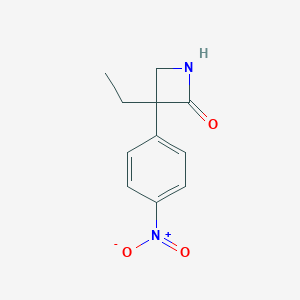
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one, also known as ENPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ENPA is a white crystalline solid that belongs to the azetidinone family of compounds.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit a number of biochemical and physiological effects. In addition to its antitumor activity, 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit antibacterial and antifungal activity. It has also been found to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be a highly effective chiral building block. However, 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has some limitations as well. It is a highly reactive compound and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are a number of future directions for research on 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one. One area of research could focus on developing more efficient and cost-effective methods for synthesizing 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one. Another area of research could focus on exploring the potential use of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one in treating other types of cancer and bacterial infections. Additionally, further research could be conducted to better understand the mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one and its effects on various biochemical and physiological processes.
Conclusion
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is a highly promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry and organic synthesis, make it a highly valuable compound. Further research is needed to fully understand the mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one can be synthesized through a series of chemical reactions. One of the most common methods for synthesizing 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one involves the reaction between 4-nitrobenzaldehyde and ethyl glycinate hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one.
Applications De Recherche Scientifique
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is in the field of medicinal chemistry. 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating bacterial infections.
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has also been studied for its potential use as a chiral building block in organic synthesis. It has been found to be a highly effective chiral auxiliary in various reactions, including asymmetric dihydroxylation and epoxidation.
Propriétés
Numéro CAS |
19038-39-2 |
|---|---|
Nom du produit |
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one |
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
3-ethyl-3-(4-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(7-12-10(11)14)8-3-5-9(6-4-8)13(15)16/h3-6H,2,7H2,1H3,(H,12,14) |
Clé InChI |
MASZTUYKDGLQNB-UHFFFAOYSA-N |
SMILES |
CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



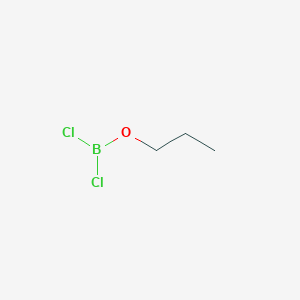

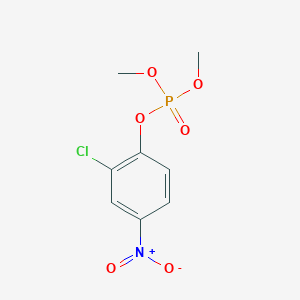
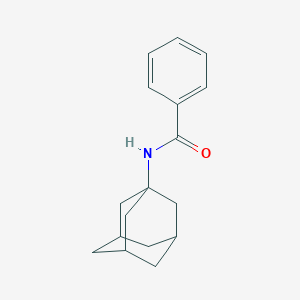
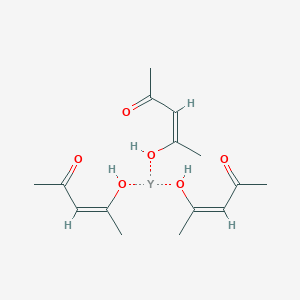

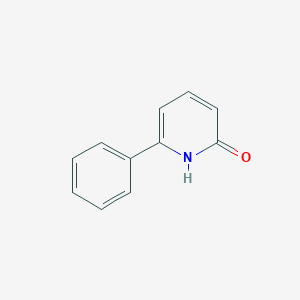

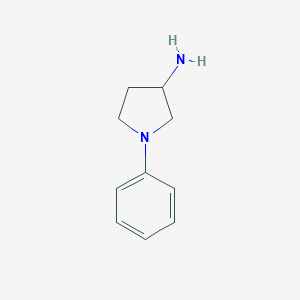
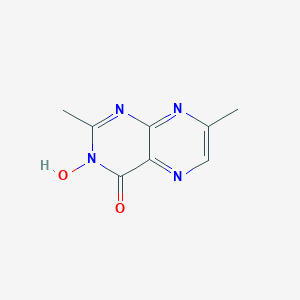

![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
